molecular formula C12H17ClFNO B1457971 4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride CAS No. 1864064-78-7

4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride

Cat. No. B1457971
M. Wt: 245.72 g/mol
InChI Key: KFEYTINQHRYKJP-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H17ClFNO . It has a molecular weight of 245.72 g/mol . It is commonly known as 4-FA, a substituted amphetamine that has gained popularity in recent years as a recreational drug.


Molecular Structure Analysis

The InChI code for “4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride” is 1S/C12H16FNO.ClH/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14;/h5-8,11-12H,1-4,14H2;1H . This code provides a specific representation of the molecule’s structure, including the positions of the fluorine, nitrogen, and oxygen atoms, as well as the hydrochloride group.


Physical And Chemical Properties Analysis

“4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride” is a powder at room temperature . The compound’s boiling point and other physical properties were not available in the retrieved data .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

  • Cyclohexane Oxidation : Research on the oxidation of cyclohexane, a process relevant to the production of important industrial chemicals, indicates the potential of using specific catalysts to improve efficiency and selectivity. This might suggest avenues for using related cyclohexanamine compounds as intermediates or catalysts in similar chemical reactions (Abutaleb & Ali, 2021).

Environmental Applications

  • Sorbent Material Development : Amine-functionalized sorbents have shown promise in removing persistent and harmful substances like Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. The structural features of amines, including those similar to "4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride", could be critical in designing effective materials for water treatment and purification (Ateia et al., 2019).

Materials Science

  • Fluorescent Chemosensors : Derivatives of compounds containing formylphenol units have been explored for developing chemosensors capable of detecting various analytes. This suggests potential applications for "4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride" in creating new materials for sensing and detection technologies (Roy, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The specific hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

4-(4-fluorophenoxy)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEYTINQHRYKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride

CAS RN

1864064-78-7
Record name 4-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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